molecular formula C12H11N5O5 B10947346 4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B10947346
M. Wt: 305.25 g/mol
InChI Key: QQZQKPVEBQUNFL-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a compound that belongs to the class of nitrobenzamides It features a benzamide core with a nitro group and a pyrazole ring attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves the following steps:

    Nitration of Benzamide: The starting material, benzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of Pyrazole Ring: The pyrazole ring is synthesized separately through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Coupling Reaction: The nitrobenzamide and the pyrazole derivative are then coupled using a suitable linker, such as ethyl bromide, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and energetic materials.

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-1H-pyrazole: A simpler compound with a single nitro group on the pyrazole ring.

    4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]: A compound with two pyrazole rings and multiple nitro groups.

    1-(4-nitrophenyl)-1H-pyrazole: A compound with a nitrophenyl group attached to the pyrazole ring.

Uniqueness

4-nitro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to its specific structure, which combines a nitrobenzamide core with a nitropyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11N5O5

Molecular Weight

305.25 g/mol

IUPAC Name

4-nitro-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C12H11N5O5/c18-12(9-1-3-10(4-2-9)16(19)20)13-5-6-15-8-11(7-14-15)17(21)22/h1-4,7-8H,5-6H2,(H,13,18)

InChI Key

QQZQKPVEBQUNFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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